molecular formula C12H8ClN3OS B1416593 7-(4-chlorophenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941868-54-8

7-(4-chlorophenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No. B1416593
M. Wt: 277.73 g/mol
InChI Key: RCEGWYLEIRKZGY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound or similar compounds involves complex chemical reactions . For instance, a series of novel thiazolo[4,5-d]pyrimidin-7(6H)-ones were designed, synthesized, and evaluated as anticancer agents . The synthetic methods and biological properties of 2-amino-5-arylthiazolo[4,5-d]pyrimidin-7(6H)-one derivatives are still being explored .


Molecular Structure Analysis

The molecular formula of “7-(4-chlorophenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one” is C12H8ClN3OS . The molecular weight is 277.73 .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps . For example, a series of novel thiazolo[4,5-d]pyrimidin-7(6H)-ones were designed, synthesized, and evaluated as anticancer agents . Among them, two compounds demonstrated potent cytotoxicity and topoisomerase I inhibitory activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “7-(4-chlorophenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one” include a molecular weight of 277.73 . The boiling point and other specific properties are not available from the current data .

Scientific Research Applications

Synthesis and Analgesic Activity

  • A study by Demchenko et al. (2012) involved the synthesis of a series of new [1,3]thiazolo-[4,5-d] pyridazine-4(5Н)-ones, which included derivatives similar to 7-(4-chlorophenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one. They investigated the analgesic activity of these compounds using in vivo tests and found that electron donor substituents in certain positions of the aryl fragment significantly influenced the analgesic effect of these compounds (Demchenko, Iadlovskyi, Bobkova, & Bukhtiarova, 2012).

Biological Activity

Anticancer and Antimicrobial Applications

  • Katariya, Vennapu, & Shah (2021) conducted a study involving the synthesis of compounds with structures similar to 7-(4-chlorophenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one, and evaluated them for their anticancer and antimicrobial activities. The study highlighted the potential of these compounds in overcoming resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Antinociceptive and Anti-inflammatory Properties

  • Research by Selvam, Karthik, Palanirajan, & Ali (2012) synthesized derivatives of thiazolo[3,2-a]pyrimidin-3(7H)-one and evaluated them for antinociceptive and anti-inflammatory activities. This study demonstrated the significant potential of these compounds in pain management (Selvam, Karthik, Palanirajan, & Ali, 2012).

Safety And Hazards

The safety and hazards associated with “7-(4-chlorophenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one” are not specified in the available data .

Future Directions

The future directions for the study of “7-(4-chlorophenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one” could involve further exploration of its synthetic methods and biological properties . It could also involve the development of novel topoisomerase I inhibitors to overcome the disadvantages of current derivatives .

properties

IUPAC Name

7-(4-chlorophenyl)-2-methyl-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3OS/c1-6-14-10-11(18-6)9(15-16-12(10)17)7-2-4-8(13)5-3-7/h2-5H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEGWYLEIRKZGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NNC2=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-chlorophenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(4-chlorophenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

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